1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one
Description
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-15-9-5-7-13-18(15)23-22(27)28-24-20-17-12-6-8-14-19(17)25(21(20)26)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,27)/b24-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZXSGDFRCLAAT-GFMRDNFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a 1-phenylindol-2-one core substituted at position 3 with a {[(2-toluidinocarbonyl)oxy]imino} group. Retrosynthetically, this structure may be decomposed into two key fragments:
- 1-Phenylindol-2-one : A privileged scaffold in medicinal chemistry, accessible via cyclization of N-phenylisatin derivatives.
- 3-{[(2-Toluidinocarbonyl)oxy]imino} substituent : Likely introduced through nucleophilic substitution or coupling reactions at the 3-position of the oxindole.
Critical challenges include regioselective functionalization at the 3-position and stereochemical control during imine formation.
Synthetic Routes to 1-Phenylindol-2-One Derivatives
Biginelli Multicomponent Reaction
The Biginelli reaction has been successfully employed for synthesizing 3-substituted indol-2-ones. For example:
- React 5-substituted isatin (1.0 equiv), thiourea (1.2 equiv), and β-keto ester (1.5 equiv) in ethanol with CaCl₂ catalyst (20 mol%) at reflux.
- After 12 hours, isolate the cyclized product via vacuum filtration.
- Purify by recrystallization from ethanol/water (3:1).
Adaptation for Target Compound :
Eschenmoser Coupling Strategy
Recent advances using Eschenmoser coupling demonstrate high efficiency for 3-aminomethylene oxindoles:
- React 3-bromo-1-phenylindol-2-one (1.0 equiv) with thioacetamide derivatives (1.2 equiv) in dry DMF.
- Add triethylamine (2.0 equiv) after 5 hours to initiate coupling.
- Isolate via extraction (DCM/water) and purify by flash chromatography (SiO₂, EtOAc/hexane gradient).
Key Advantages :
Installation of {[(2-Toluidinocarbonyl)Oxy]Imino} Group
Stepwise Functionalization Approach
Step 1: Formation of 3-Iminoindol-2-One
- Treat 1-phenylindol-2-one with hydroxylamine hydrochloride (3.0 equiv) in pyridine at 110°C.
- Monitor reaction by TLC (Rf = 0.3 in EtOAc/hexane 1:1).
- Isolate 3-imino intermediate via acid-base extraction (HCl/NaHCO₃).
Yield : 68-72% (reported for analogous systems).
Step 2: Acylation with 2-Toluidinocarbonyl Chloride
Procedure :
- Dissolve 3-iminoindol-2-one (1.0 equiv) in anhydrous THF under N₂.
- Add 2-toluidinocarbonyl chloride (1.5 equiv) dropwise at 0°C.
- Stir for 6 hours at room temperature, then quench with ice water.
- Purify by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Critical Parameters :
Comparative Analysis of Synthetic Methods
Key Observations :
Characterization and Analytical Data
Challenges and Optimization Strategies
Regioselectivity Issues
Competing reactions at N1 vs. C3 positions may occur during cyclization steps. Mitigation strategies include:
Industrial-Scale Production Considerations
For kilogram-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-HIV agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Core Indol-2-One Derivatives
- 3-M-Tolylimino-1,3-Dihydro-Indol-2-One (CAS Not Specified): This compound features a 3-methylphenyl (m-tolyl) imino group directly attached to the indol-2-one core. Unlike the target compound, it lacks the carbamate bridge, resulting in a simpler structure with reduced steric hindrance. The absence of the carbamate group may enhance solubility in nonpolar solvents compared to the bulkier target compound .
- 3-Phenyl-Oxindole (CAS 3456-79-9): A simpler analog with a phenyl group at position 3 instead of an imino-carbamate substituent. The lack of functionalization at the imino position limits its reactivity in nucleophilic or coordination chemistry applications .
Functionalized Imino Derivatives
- 3-[(4-Hydroxyphenyl)Imino]Indolin-2-One (CAS 1801207-56-6): Substituted with a 4-hydroxyphenyl imino group, this compound exhibits increased polarity due to the hydroxyl group, enhancing solubility in polar solvents like ethanol or water.
- 1-(2-Chlorobenzyl)-3-{[3-(Trifluoromethyl)Phenyl]Imino}-1,3-Dihydro-2H-Indol-2-One (CAS 478031-73-1): Incorporates a trifluoromethylphenyl imino group and a 2-chlorobenzyl substituent. The electron-withdrawing CF₃ group enhances electrophilic reactivity, while the chloro-benzyl group contributes to lipophilicity, making this compound distinct in pharmacokinetic profiles compared to the target .
Biological Activity
1-Phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one, a complex organic compound classified as an indole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H17N3O3
- CAS Number : 866143-49-9
The compound's structure includes an indole core, a phenyl group, and a toluidinocarbonyl moiety, which collectively influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate receptor activity and enzyme functions, leading to a range of biological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Research indicates potential efficacy against certain viral infections, although specific mechanisms remain under investigation.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted the compound's potential in several therapeutic areas:
-
Anticancer Studies :
- A study published in Cancer Letters demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
- Another research article identified a novel anticancer compound through screening drug libraries on multicellular spheroids, emphasizing the importance of structural modifications for enhanced activity .
-
Antiviral Activity :
- Preliminary findings suggest that the compound may inhibit viral replication in vitro. Further studies are needed to elucidate the specific viral targets and pathways affected.
-
Anti-inflammatory Research :
- In vitro assays have shown that the compound can downregulate inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent.
Case Studies
| Study | Findings |
|---|---|
| Cancer Cell Line Study | Demonstrated significant cytotoxicity against breast and lung cancer cells; apoptosis induction confirmed. |
| Antiviral Screening | Indicated inhibition of viral replication; specific mechanisms under investigation. |
| Inflammatory Response | Showed downregulation of pro-inflammatory cytokines in macrophage cultures. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other indole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-phenyl-3-{[(4-methylphenyl)oxy]imino}-1H-indol-2-one | Anticancer | Methyl substitution enhances lipophilicity |
| 1-phenyl-3-{[(4-chlorophenyl)oxy]imino}-1H-indol-2-one | Antiviral | Chlorine enhances receptor binding affinity |
The toluidinocarbonyl group in our compound imparts distinct chemical properties that may enhance its therapeutic profile compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
